![molecular formula C22H27FN2O2 B5437100 4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5437100.png)
4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The presence of the azepanol (a seven-membered ring containing nitrogen), biphenyl, and dimethylamino groups suggest a highly conjugated and potentially aromatic system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the dimethylamino group could act as a base or nucleophile . The fluorine atom on the biphenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of both polar (carbonyl, dimethylamino) and nonpolar (biphenyl) groups could give it unique solubility properties .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. The dimethylamino group, for instance, could be protonated under physiological conditions, allowing the compound to act as a weak base .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[4-(3-fluorophenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-24(2)16-22(27)11-4-13-25(14-12-22)21(26)18-9-7-17(8-10-18)19-5-3-6-20(23)15-19/h3,5-10,15,27H,4,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJDPPMYNMYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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